molecular formula C7H2ClF2N B1592238 3-Chloro-2,4-difluorobenzonitrile CAS No. 887267-38-1

3-Chloro-2,4-difluorobenzonitrile

Cat. No.: B1592238
CAS No.: 887267-38-1
M. Wt: 173.55 g/mol
InChI Key: GPMCRPWQJBLUIO-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluorobenzonitrile is an organic compound with the molecular formula C7H2ClF2N and a molecular weight of 173.55 g/mol. It is characterized by the presence of a chlorine atom and two fluorine atoms on a benzene ring, along with a nitrile group. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2,4-difluorobenzonitrile can be synthesized through several methods, including halogenation reactions of benzene derivatives. One common approach involves the chlorination and fluorination of benzene or its derivatives under controlled conditions. The reaction typically requires the use of chlorinating agents such as chlorine gas or thionyl chloride, and fluorinating agents like hydrogen fluoride or xenon difluoride.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors or batch reactors. These reactors are designed to handle the exothermic nature of the halogenation reactions and ensure the safety and efficiency of the process. The production process also involves purification steps to achieve the desired purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,4-difluorobenzonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the electron-withdrawing fluorine atoms and the nitrile group, which affect the reactivity of the compound.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia or amines under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as chlorinated and fluorinated benzene derivatives, as well as nitrile-substituted compounds.

Scientific Research Applications

3-Chloro-2,4-difluorobenzonitrile finds applications in several scientific fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates.

  • Biology: The compound is utilized in biochemical studies to investigate the effects of halogenated compounds on biological systems.

  • Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.

  • Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorobenzonitrile

  • 3,4-Dichlorobenzonitrile

  • 3,4-Difluorobenzonitrile

Properties

IUPAC Name

3-chloro-2,4-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMCRPWQJBLUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598483
Record name 3-Chloro-2,4-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887267-38-1
Record name 3-Chloro-2,4-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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